2-nitrophenyl 4-fluorobenzoate

Catalog No.
S5988157
CAS No.
M.F
C13H8FNO4
M. Wt
261.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-nitrophenyl 4-fluorobenzoate

Product Name

2-nitrophenyl 4-fluorobenzoate

IUPAC Name

(2-nitrophenyl) 4-fluorobenzoate

Molecular Formula

C13H8FNO4

Molecular Weight

261.20 g/mol

InChI

InChI=1S/C13H8FNO4/c14-10-7-5-9(6-8-10)13(16)19-12-4-2-1-3-11(12)15(17)18/h1-8H

InChI Key

UEVGLURCPUPYQS-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC(=O)C2=CC=C(C=C2)F

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC(=O)C2=CC=C(C=C2)F

The exact mass of the compound 2-nitrophenyl 4-fluorobenzoate is 261.04373590 g/mol and the complexity rating of the compound is 336. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Nitrophenyl 4-fluorobenzoate is an organic compound characterized by its unique structure, featuring a nitrophenyl group and a fluorobenzoate moiety. It is classified under nitroaryl benzoate derivatives, which are known for their diverse chemical reactivity and applications in various fields. The molecular formula of 2-nitrophenyl 4-fluorobenzoate is C13H9N1O2FC_{13}H_{9}N_{1}O_{2}F, with a molecular weight of approximately 232.21 g/mol. This compound is primarily studied for its crystallographic properties and as an intermediate in organic synthesis processes.

The compound exhibits a non-planar conformation in the solid state, with significant dihedral angles between the aromatic rings, which can influence its reactivity and interaction with biological systems .

Typical of esters and nitro compounds:

  • Hydrolysis: This reaction involves the breakdown of the ester bond, typically catalyzed by acids or bases, leading to the formation of 4-nitrophenol and 4-fluorobenzoic acid.
  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
  • Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions, allowing for the synthesis of various derivatives .

Research indicates that 2-nitrophenyl 4-fluorobenzoate may exhibit significant biological activity due to its interaction with specific receptors. It has been studied for its potential binding affinity to serotonin receptors, particularly the 5HT7 receptor, which plays a role in mood regulation and gastrointestinal motility. Such interactions suggest its potential utility in neuropharmacological research and therapeutic applications .

The synthesis of 2-nitrophenyl 4-fluorobenzoate typically involves the following steps:

  • Starting Materials: The synthesis begins with 4-fluorobenzoic acid and 2-nitrophenol.
  • Esterification Reaction: These components are reacted under acidic conditions (often using sulfuric acid as a catalyst) to facilitate the formation of the ester bond.
  • Purification: The product is purified through recrystallization or chromatography techniques to obtain pure 2-nitrophenyl 4-fluorobenzoate.

Due to its unique properties, 2-nitrophenyl 4-fluorobenzoate finds applications in several areas:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.
  • Crystallography: Its crystallographic properties are exploited in structural studies, providing insights into molecular interactions and conformations.
  • Pharmaceutical Research: Its potential biological activity makes it a candidate for further investigation in drug development targeting specific receptors .

Studies on the interactions of 2-nitrophenyl 4-fluorobenzoate with biological macromolecules have revealed insights into its binding mechanisms. For instance, its interaction with serotonin receptors has been characterized using various biochemical assays, showing promise for applications in treating mood disorders and gastrointestinal issues .

Additionally, kinetic studies involving enzymatic hydrolysis of similar compounds have provided data on how structural modifications influence reactivity and binding affinities .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 2-nitrophenyl 4-fluorobenzoate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Nitrophenyl benzoateNitro group on phenyl ringSimpler structure; lacks fluorine substituent
4-Nitrophenyl 2-fluorobenzoateNitro group on para positionDifferent positional isomer; potential variations in reactivity
2-Nitrophenyl 3-fluorobenzoateNitro group on ortho positionDifferent steric effects due to positioning
2-Nitrophenyl 4-chlorobenzoateChlorine instead of fluorineMay exhibit different biological activities

Uniqueness

The uniqueness of 2-nitrophenyl 4-fluorobenzoate lies in its specific combination of functional groups—particularly the presence of both nitro and fluoro substituents—which enhances its reactivity and binding affinity compared to similar compounds. This makes it a valuable compound for both synthetic applications and biological studies, particularly in neuropharmacology .

XLogP3

3.3

Hydrogen Bond Acceptor Count

5

Exact Mass

261.04373590 g/mol

Monoisotopic Mass

261.04373590 g/mol

Heavy Atom Count

19

Dates

Last modified: 04-15-2024

Explore Compound Types